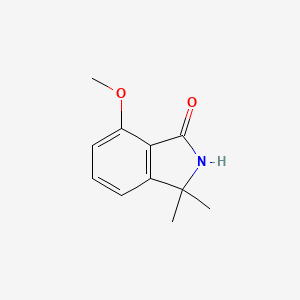

7-Methoxy-3,3-dimethylisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)7-5-4-6-8(14-3)9(7)10(13)12-11/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOAVMFKEIESAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)OC)C(=O)N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220449 | |

| Record name | 2,3-Dihydro-7-methoxy-3,3-dimethyl-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184906-30-7 | |

| Record name | 2,3-Dihydro-7-methoxy-3,3-dimethyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184906-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-7-methoxy-3,3-dimethyl-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 3,3 Dimethylisoindolin 1 One and Its Analogues

Conventional Synthetic Routes to Isoindolin-1-ones

Traditional methods for synthesizing the isoindolin-1-one (B1195906) core have laid the groundwork for many of the advanced strategies used today. These routes often rely on fundamental organic reactions, including organometallic additions, pericyclic reactions, rearrangements, and reductions of readily available starting materials.

Organolithium and Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.com Their application in isoindolin-1-one synthesis often involves the nucleophilic attack of the organometallic species on an electrophilic carbonyl or nitrile group, followed by an intramolecular cyclization. For instance, the reaction of an o-lithiated aromatic imine with carbon monoxide can generate an intermediate that cyclizes to form the isoindolin-1-one ring. researchgate.net Similarly, the addition of organometallic reagents (like RMgX or RLi) to phthalimides can produce 3-hydroxyisoindolin-1-ones, which are versatile precursors for other isoindolinone derivatives. nih.gov These cyclization reactions provide a practical pathway to various hetero- and carbocyclic compounds from simple, commercially available reagents. rsc.org

Table 1: Examples of Organometallic Reagents in Isoindolin-1-one Synthesis

| Starting Material | Organometallic Reagent | Intermediate/Product Type | Reference |

|---|---|---|---|

| o-Lithiated Aromatic Imine | Carbon Monoxide (CO) | 3-Substituted Isoindolin-1-one | researchgate.net |

| Phthalimide (B116566) | Grignard Reagent (RMgX) | 3-Hydroxy-3-substituted-isoindolin-1-one | nih.gov |

| Phthalimide | Organolithium Reagent (RLi) | 3-Hydroxy-3-substituted-isoindolin-1-one | nih.gov |

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are highly effective for constructing cyclic molecules with excellent stereocontrol. meta-synthesis.comlibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used in isoindolinone synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring. wikipedia.org Intramolecular Diels-Alder reactions are particularly useful, enabling the construction of the isoindolinone ring system in a single, highly stereoselective step. researchgate.netnih.govacs.org This strategy has been successfully applied to the synthesis of complex molecules and pharmacologically active compounds. researchgate.netmasterorganicchemistry.com For example, an intramolecular Diels-Alder approach starting from a furan (B31954) has been used to build the isoindolinone core of a drug candidate for schizophrenia. researchgate.net

Other cycloaddition strategies, such as 1,3-dipolar cycloadditions, have also been employed. The reaction between an in situ generated azomethine ylide and a benzoquinone can directly yield the core structure, which then oxidizes to the final isoindole product. nih.gov

Table 2: Diels-Alder Strategies for Isoindolinone Synthesis

| Reaction Type | Key Reactants | Outcome | Reference |

|---|---|---|---|

| Intramolecular Diels-Alder | Furan-containing substrate | Fused isoindolinone ring system | researchgate.netnih.gov |

| Intramolecular Diels-Alder | Allene-containing substrate | Polycyclic isoindolinone | masterorganicchemistry.com |

| Intermolecular Diels-Alder | N-substituted 1,3-dienes & activated dienophiles | Substituted cyclohexene (B86901) precursor | rsc.org |

Molecular rearrangements offer another avenue for the synthesis of the isoindolinone scaffold. Sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a sigma-bond across a pi-system, are notable in this context. nih.gov For instance, a rsc.orgnih.gov-Meisenheimer rearrangement of an N-oxide has been utilized as a key step in the synthesis of the natural product magallanesine, which contains an isoindolinone moiety. nih.gov Claisen rearrangements of 3-allyloxyindoles, formed in situ, can yield 2-allylindolin-3-ones, which are isomers of the isoindolinone system and can serve as precursors. nih.gov These rearrangement pathways often create complex structures from simpler starting materials in an elegant and efficient manner.

The selective reduction of phthalimides is a direct and common method for accessing isoindolin-1-one derivatives. Phthalimides, which contain two carbonyl groups, can be selectively reduced at one carbonyl to yield a 3-hydroxyisoindolin-1-one (a hydroxylactam). nih.gov These hydroxylactams are stable intermediates that can be isolated or used directly for further transformations. nih.govnih.gov A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) being a frequent choice. nih.govresearchgate.net Further reduction or dehydration of the hydroxylactam can lead to other isoindolinone analogues. researchgate.net For example, acid-catalyzed dehydration of 3-hydroxy-isoindolin-1-ones furnishes 3-(alkyl or aryl)methyleneisoindolin-1-ones. researchgate.net Alternatively, a four-electron reduction of phthalimides using a low-valent titanium reagent (Zn-TiCl4) can directly yield alkylideneisoindolin-1-ones. nih.gov

Table 3: Reducing Agents for the Conversion of Phthalimides

| Reagent(s) | Substrate | Product(s) | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Phthalimide | 3-Hydroxyisoindolin-1-one | nih.govresearchgate.net |

| Diborane | Phthalimide | Isoindoline | researchgate.net |

| Zn-TiCl₄ | Phthalimide | 3-Hydroxy-3-(1-hydroxyalkyl)isoindolin-1-one or Alkylideneisoindolin-1-one | nih.gov |

Contemporary and Catalytic Synthetic Approaches

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. These methods have revolutionized the synthesis of heterocyclic compounds, including isoindolin-1-ones.

Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for constructing isoindolin-1-ones. abo.firesearchgate.net This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-N bonds. researchgate.net Catalysts based on rhodium (Rh), palladium (Pd), ruthenium (Ru), and iridium (Ir) have been extensively used. researchgate.netorganic-chemistry.orgnih.gov

The typical strategy involves the use of a directing group on the substrate, such as an amide or imine, which coordinates to the metal center and positions it for selective activation of an ortho C-H bond on the aromatic ring. researchgate.netnih.gov The resulting metallacyclic intermediate can then react with a coupling partner (e.g., an alkene, alkyne, or cyclopropanol) to forge a new C-C bond, followed by intramolecular cyclization to form the isoindolinone lactam ring. researchgate.netorganic-chemistry.org

Rhodium (Rh) Catalysis: Rh(III) catalysts have been used for the C-H annulation of benzamides with various coupling partners, including iodonium (B1229267) ylides and cyclopropenones, to produce diverse isoindolinones. researchgate.netnih.gov

Palladium (Pd) Catalysis: Palladium catalysts are versatile and have been used for C-H carbonylation of primary benzylamines and intramolecular cyclization of 2-iodobenzamides. organic-chemistry.org

Ruthenium (Ru) Catalysis: Ru(II) catalysts have been shown to be efficient in the [3+3] cycloaddition of azomethine imines with iodonium ylides and in coupling benzamides with olefins to yield 3-substituted isoindolinones. researchgate.netnih.gov

Iridium (Ir) Catalysis: Iridium-catalyzed oxidative annulation of benzamides with cyclopropanols as a C1 synthon provides a pathway to structurally diverse isoindolin-1-ones. organic-chemistry.org

These catalytic systems offer a step-economic approach to a wide range of functionalized isoindolinones under relatively mild conditions. organic-chemistry.orgnih.gov

Table 4: Examples of Transition Metal-Catalyzed Isoindolin-1-one Synthesis

| Metal Catalyst | Substrate | Coupling Partner | Key Transformation | Reference |

|---|---|---|---|---|

| Rhodium (III) | Benzamide (B126) | Iodonium Ylide | C-H/N-H Annulation | nih.gov |

| Rhodium (III) | N-Methoxybenzamide | α-Allenol | C-H Functionalization/Coupling | researchgate.net |

| Palladium (II) | Primary Benzylamine | Carbon Monoxide (CO) | C-H Carbonylation | organic-chemistry.org |

| Ruthenium (II) | Benzamide | Olefin | C-H Functionalization/Coupling | researchgate.net |

| Iridium (III) | Benzamide | Cyclopropanol | Oxidative Annulation (C-H/C-C Cleavage) | organic-chemistry.org |

Transition Metal-Catalyzed C-H Functionalization

Palladium-Catalyzed C(sp²)–H Olefination and Annulation

Palladium catalysis is a cornerstone in modern organic synthesis, offering powerful tools for C-H functionalization. In the context of isoindolinone synthesis, palladium-catalyzed C(sp²)–H olefination and subsequent annulation represent a highly effective strategy. This approach typically involves the reaction of a substituted benzamide with an alkene, where the palladium catalyst facilitates the activation of an ortho C-H bond on the benzene (B151609) ring, followed by insertion of the alkene and intramolecular cyclization to form the lactam ring.

The general mechanism commences with the palladation of the aromatic C-H bond, directed by the amide group, to form a five-membered palladacycle intermediate. This intermediate then coordinates with an olefin. Subsequent migratory insertion of the olefin into the Pd-C bond, followed by reductive elimination or a similar cyclization step, furnishes the isoindolinone product and regenerates the active palladium catalyst. caltech.eduresearchgate.net The use of molecular oxygen as a terminal oxidant makes these processes more environmentally benign. caltech.eduresearchgate.net This methodology has been successfully applied to the synthesis of a variety of N-acylindoles and related heterocycles through cascade C-H activation and annulation processes. nih.gov

Table 1: Examples of Palladium-Catalyzed Isoindolinone Synthesis

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| N-Methoxybenzamide | Styrene | Pd(OAc)₂, O₂ | 2-Methoxy-3-phenylisoindolin-1-one | Good |

| 2-Alkyl-N-substituted benzamide | N/A (intramolecular) | Cu(OAc)₂, Pd(OAc)₂ | Functionalized Isoindolinones | Good |

| Free primary benzylamines | CO (gas-free) | Pd(OAc)₂, TFBen | Benzolactams | Good |

| O-phenyl hydroxamic ethers | Terminal alkynes | Pd(0)/chiral ligand | Chiral isoindolinones | Excellent |

Data synthesized from multiple sources for illustrative purposes. organic-chemistry.org

Nickel-Mediated Intramolecular Arylation and C-C Coupling

As a more earth-abundant and economical alternative to palladium, nickel has emerged as a powerful catalyst for C-H functionalization reactions. nih.gov Nickel-mediated intramolecular arylation provides a direct route to isoindolinones from readily available N-alkyl-2-halobenzamides. nih.govnih.gov These reactions involve the coupling of an aryl halide with an adjacent C(sp³)–H bond.

The transformation can be mediated by Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) and often proceeds at room temperature, which is a significant advantage over high-temperature methods. nih.govnih.gov The reaction shows a notable selectivity for the functionalization of tertiary C-H bonds over primary and secondary ones, making it particularly suitable for the synthesis of 3,3-disubstituted isoindolinones like the target compound. nih.govresearchgate.net Mechanistic studies suggest the involvement of radical intermediates in these transformations. nih.govnih.gov

Table 2: Nickel-Mediated Synthesis of Isoindolinones

| Substrate | Reagent/Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| N-tert-butyl-2-iodobenzamide | Ni(cod)₂ | Room Temp | 2-tert-butyl-3,3-dimethylisoindolin-1-one | Excellent |

| N-isopropyl-2-chlorobenzamide | Ni(cod)₂ | Room Temp | 2-isopropyl-3-methylisoindolin-1-one | Good |

| N-methyl-N-tert-butyl-2-bromobenzamide | Ni(cod)₂ | Room Temp | 2,3,3-trimethylisoindolin-1-one | Good |

Data synthesized from references nih.gov and nih.gov.

Rhodium-Catalyzed Oxidative C-H Activation and Annulation

Rhodium catalysts have proven exceptionally effective for the synthesis of isoindolinones via oxidative C-H activation and annulation. nih.gov These methods often utilize a directing group on the nitrogen atom of a benzamide to guide the rhodium catalyst to an ortho C-H bond. The resulting rhodacycle intermediate can then react with various coupling partners, such as olefins, diazo compounds, or isocyanides, to construct the heterocyclic ring. nih.govnih.gov

For instance, the annulation of N-benzoylsulfonamides with olefins or diazoacetates, catalyzed by a rhodium complex, yields a diverse array of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov Similarly, rhodium(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols has been developed to produce complex fused isoindolinone systems. rsc.org These reactions are characterized by their high efficiency and broad functional group tolerance. rsc.orgacs.org

Table 3: Rhodium-Catalyzed Annulation Reactions for Isoindolinone Synthesis

| Benzamide Derivative | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| N-Benzoylsulfonamide | Olefins | [RhCpCl₂]₂, AgSbF₆ | 3-Substituted isoindolinones |

| N-Benzoylsulfonamide | Isocyanides | [RhCpCl₂]₂, Cu(OAc)₂·H₂O | 3-(Imino)isoindolinones |

| Oxazoline-containing benzamides | Cyclopropanols | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | C3-Substituted isoindolinones |

Data synthesized from references nih.gov, nih.gov, and acs.org.

Iridium-Catalyzed C–H Amidation

Iridium catalysis offers unique reactivity for C-H functionalization. While direct C-H amidation to form the isoindolinone ring is one possible pathway, a more documented approach involves iridium-catalyzed C-H alkylation on a pre-formed N-arylisoindolinone scaffold. nih.govnih.gov In this strategy, the amide carbonyl of the isoindolinone acts as a directing group to facilitate the ortho C-H activation of the N-aryl ring. nih.gov

The reaction of N-arylisoindolinones with simple alkenes, catalyzed by an Iridium(I) complex, leads to branched-selective C-H alkylation products. nih.govnih.gov This atom-economic protocol is highly regioselective and can even be rendered asymmetric through the use of chiral phosphine (B1218219) ligands, providing access to biologically relevant chiral N-arylisoindolinones. nih.gov A plausible mechanism follows a modified Chalk–Harrod pathway, initiated by C-H activation to form an iridium hydride species. nih.gov

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade (or tandem) reactions provide a powerful platform for the synthesis of complex molecules like isoindolinones from simple precursors in a single operation. nih.govrsc.org These methods are highly atom- and step-economical.

A notable example is the base-promoted cascade reaction of 2-formylbenzonitriles with C-H active compounds. nih.govacs.org This metal-free approach, often using a simple base like K₂CO₃, can combine up to six elemental steps in one pot. nih.gov The sequence may involve an initial aldol-type addition, followed by intramolecular cyclization onto the nitrile group and subsequent tautomerization to yield the isoindolinone core. acs.org This strategy allows for the synthesis of 3,3-dialkylated isoindolinones and 3-methyleneisoindolin-1-ones under mild conditions. nih.govacs.org

Photochemical Transformations: Photodecarboxylative Additions and Other Photo-Induced Reactions

Photochemical methods offer a unique and often "green" approach to chemical synthesis. The photodecarboxylative addition of carboxylates to phthalimides is a well-established method for generating 3-hydroxy-3-substituted isoindolin-1-ones. researchgate.netresearchgate.net This reaction proceeds via photoinduced electron transfer (PET). Irradiation of a phthalimide derivative in the presence of a carboxylate salt generates a radical anion of the phthalimide and a carboxyl radical, which rapidly decarboxylates. The resulting alkyl or aryl radical then adds to the phthalimide radical anion, and after protonation, the addition product is formed. researchgate.net

The initially formed 3-hydroxyisoindolinones can be subsequently dehydrated under acidic conditions to yield 3-(alkyl or aryl)methyleneisoindolin-1-ones. researchgate.netresearchgate.net This two-step sequence provides a versatile route to a variety of isoindolinone derivatives. researchgate.net

Directed Ortho-Metalation and Electrophilic Trapping Strategies

Directed ortho-metalation (DoM) is a classic and powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) on the aromatic ring, which complexes to an organolithium reagent (e.g., n-butyllithium), directing deprotonation exclusively at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species is then trapped with a suitable electrophile. harvard.edu

For the synthesis of isoindolinones, a common precursor is a 2-substituted benzoic acid or benzamide. For example, starting with an N,N-dialkylbenzamide, the amide group acts as an excellent DMG. Ortho-lithiation followed by reaction with an electrophile like dimethyl carbonate can introduce a carboxyl group, which can then be elaborated into the isoindolinone ring. To synthesize 7-Methoxy-3,3-dimethylisoindolin-1-one, one could envision a strategy starting from a methoxy-substituted N-alkylbenzamide. The methoxy (B1213986) group itself can act as a moderate DMG, or it can be part of a more complex starting material where another group directs the lithiation. organic-chemistry.org The lithiated intermediate can then be reacted with an electrophile (e.g., acetone (B3395972) for gem-dimethyl installation, though this is a simplification of a multi-step process) to build the C3-substituted framework.

Table 4: Common Directing Metalation Groups (DMGs) in DoM

| DMG Strength | Examples |

|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, Oxazolines |

| Moderate | -OMe, -NR₂ |

| Weak | -F, -Cl |

Data synthesized from references organic-chemistry.org and harvard.edu.

Electrophilic Cyclization of Unsaturated Precursors

The synthesis of isoindolin-1-ones through the electrophilic cyclization of unsaturated precursors represents a powerful and direct method for constructing the heterocyclic ring system. This strategy typically involves the reaction of ortho-alkynylbenzamides with an electrophilic halogen source.

A variety of substituted isoindolin-1-ones can be readily prepared in good to excellent yields under mild conditions by reacting o-(1-alkynyl)benzamides with electrophiles such as iodine monochloride (ICl), iodine (I₂), and N-Bromosuccinimide (NBS). nih.gov This method is notable for its regio- and stereoselectivity, generally affording products with a Z-stereochemistry across the exocyclic double bond. acs.org The reaction mechanism is thought to proceed through the formation of an intermediate that can be described as either a vinylic anion or an intimate ion pair. acs.org

The versatility of this approach allows for the accommodation of various functional groups on the alkynyl amide precursor and has been extended to heterocyclic starting materials. nih.gov For instance, this chemistry was successfully applied to the synthesis of the alkaloid cepharanone B. nih.gov The choice of electrophile and reaction conditions can influence the outcome, with some reactions yielding substituted isoquinolin-1-ones as byproducts. nih.gov

Mercury(II) salts have also been employed to induce the cyclization of unsaturated precursors. beilstein-journals.org For example, Hg(II)-induced cyclization of acetylenic alcohols has been used to synthesize both exocyclic and endocyclic enol ethers. beilstein-journals.org Similarly, acid-induced cyclizations of hexahydroindolinones that have tethered phenethyl groups can produce variously substituted octahydroindolo[7a,1a]-isoquinolinones. nih.gov The stereochemistry of the product is controlled by the preference for an axial attack of the aromatic ring on the N-acyliminium ion intermediate from the less sterically hindered face. nih.gov

Table 1: Examples of Electrophilic Cyclization for Isoindolinone Synthesis

| Precursor | Electrophile | Product Type | Yield | Reference |

| o-(1-Alkynyl)benzamides | ICl, I₂, NBS | Substituted Isoindolin-1-ones | Good to Excellent | nih.gov |

| 2-(1-Alkynyl)benzamides | n-BuLi-I₂/ICl | (Z)-Isoindolinones | 38–94% | acs.org |

| Hexahydroindolinones with phenethyl groups | Acid | Octahydroindolo[7a,1a]-isoquinolinones | N/A | nih.gov |

Tandem Reaction Architectures (e.g., Acylation/[4+2]-Cycloaddition)

Tandem reactions, also known as cascade or domino reactions, provide an efficient pathway to complex molecules like isoindolinones from simple starting materials in a single pot. These processes minimize waste and purification steps by combining multiple bond-forming events sequentially.

One prominent tandem strategy involves aza-Heck reactions. For instance, aza-Heck-Suzuki and aza-Heck-carbonylation reactions of O-phenyl hydroxamic ethers have been developed to produce complex chiral γ-lactams. researchgate.net A highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes yields chiral isoindolinone derivatives that contain a quaternary stereocenter with excellent enantioselectivity. organic-chemistry.org

Another approach involves a tandem conjugate addition/lactamization sequence. In this method, phthalides are converted to unsaturated benzyl (B1604629) esters, which then react with an amine. The subsequent tandem reaction forms the cyclic isoindolinone. chim.it

Formal [4+2]-cycloaddition reactions, or Diels-Alder reactions, are also utilized in constructing heterocyclic systems. While direct examples for the primary isoindolinone ring are part of broader strategies, the principle is well-established. Nature utilizes enzymes called Diels-Alderases for concerted [4+2] cycloadditions. nih.gov Synthetic chemists have developed photoinduced [4+2]-cycloaddition reactions of vinyldiazo compounds with various partners like cyclopentadiene (B3395910) and furan to create highly functionalized bicyclic and tricyclic structures with high diastereoselectivity. rsc.org These tandem approaches highlight the power of designing reaction sequences that rapidly build molecular complexity. researchgate.net

Green Chemistry Principles in Isoindolinone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of isoindolinones. This involves the use of alternative energy sources and environmentally benign reaction media.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, utilizing efficient heat transfer through dielectric heating to accelerate reactions. nih.gov This technique often leads to higher yields, shorter reaction times, and enhanced selectivity compared to conventional heating methods. nih.govthieme-connect.com

Several protocols for isoindolinone synthesis have been adapted for microwave irradiation. A notable example is the ligand-free, palladium-catalyzed domino C–C/C–N coupling reaction between amides and isocyanides. thieme-connect.comthieme-connect.com This method produces a variety of isoindolinone derivatives in moderate to good yields with high stereoselectivity in as little as 15 minutes at 120 °C. thieme-connect.comthieme-connect.com The process tolerates a broad range of amides and does not require anhydrous conditions, simplifying the experimental setup. thieme-connect.com

Another efficient green microwave-assisted method involves a one-pot, three-component reaction of 2-carboxybenzaldehyde, primary amines, and β-ketocarboxylic acids in water, promoted by cetrimonium (B1202521) bromide salt. uobasrah.edu.iq This approach exemplifies several green principles simultaneously: a multi-component reaction, use of water as a solvent, and an alternative energy source. uobasrah.edu.iq

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conditions (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

| Friedländer Reaction | Oil-bath heating | 130 °C, 30-40 min | 48-84% | nih.gov |

| Pd-Catalyzed Domino Coupling | N/A | 120 °C, 15 min | Moderate to Good | thieme-connect.comthieme-connect.com |

| Three-component Cascade | N/A | Water, catalyst | Good yields | uobasrah.edu.iq |

Ultrasonic-Assisted Synthetic Procedures

Ultrasound irradiation has become a valuable sustainable technology in chemical synthesis. rsc.org This technique, known as sonochemistry, enhances reaction rates and yields by creating localized high-pressure and high-temperature spots through acoustic cavitation, all while the bulk reaction temperature remains mild. rsc.orgnih.gov

A library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides and primary amines using ultrasonic irradiation. rsc.orgrsc.orgwikimedia.org This method is noted for its efficiency, high yields, and tolerance of various functional groups. rsc.org The procedure is also scalable to multigram quantities and can be extended to a one-pot synthesis of other isoindolinone motifs. rsc.org

In one specific protocol, the one-pot synthesis of 3-substituted-isoindolin-1-ones was achieved by reacting (Z)-3-benzylideneisobenzofuran-1(3H)-ones with primary amines under ultrasound. nih.gov The reaction proceeds through the in-situ formation of a 3-hydroxyisoindolin-1-one intermediate, which is then reduced. nih.gov This sonochemical method is significantly more efficient than conventional heating, offering higher yields in much shorter reaction times. nih.gov

Stereoselective and Asymmetric Synthesis of Isoindolinone Frameworks

The synthesis of specific stereoisomers (enantiomers or diastereomers) of isoindolinones is of paramount importance, as the biological activity of chiral molecules often resides in a single isomer. chim.it Consequently, significant research has focused on developing stereoselective and asymmetric methods to control the three-dimensional architecture of the isoindolinone scaffold. researchgate.net

Early approaches often relied on the resolution of racemic mixtures or the use of chiral auxiliaries. chim.it For example, (R)-phenylglycinol has been used as a chiral auxiliary to produce a tricyclic γ-lactam as a single diastereoisomer. chim.it Another strategy employs (S)-2-methoxymethyl-pyrrolidine (SAMP) as a chiral auxiliary installed on an amide precursor, which, after cyclization and reduction, yields 3-alkyl and 3-aryl isoindolinones with high diastereoselection. chim.it

More recent advancements focus on catalytic asymmetric syntheses, which are more atom-economical. These methods utilize chiral transition metal catalysts, organocatalysts, or phase-transfer catalysts. chim.it

Organocatalysis : Bifunctional organocatalysts, such as Takemoto's catalyst, have been effectively used in the asymmetric aza-Mannich/lactamization reaction of α-amido sulfones. mdpi.com This catalyst was crucial for both achieving high enantioselectivity and promoting the cyclization step to form isoindolinone-pyrazole hybrids. mdpi.com

Metal Catalysis : Chiral transition metal catalysts are widely used. A highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reaction produces challenging chiral isoindolinones bearing a quaternary stereocenter with excellent enantioselectivity. organic-chemistry.org

Phase-Transfer Catalysis : Chiral phase-transfer catalysts have been employed in the enantioselective Michael reaction of N-EWG-3-substituted isoindolinones to construct 3,3-disubstituted chiral derivatives. researchgate.net

These catalytic approaches represent the modern frontier in synthesizing enantioenriched isoindolinones, providing access to specific, biologically active compounds. chim.it

Chiral Auxiliary-Mediated Approaches to Non-Racemic Isoindolinones

The use of chiral auxiliaries is a classical and reliable strategy for controlling the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs a diastereoselective transformation, and is then cleaved to yield the enantiomerically enriched product. wikipedia.org This approach has been successfully applied to the synthesis of non-racemic 3-substituted isoindolinones.

One notable method involves the use of tricyclic γ-lactam substrates derived from phenylglycinol, which serves as the chiral auxiliary. rsc.orghud.ac.uk These precursors react with carbon and hydride nucleophiles via an N-acyliminium ion intermediate. rsc.org The steric hindrance provided by the auxiliary directs the incoming nucleophile to one face of the molecule, thereby creating the new stereocenter with a high degree of control. A key advantage of this method is that the phenylglycinol auxiliary can be removed efficiently, for instance with concentrated sulfuric acid, without causing the newly formed stereocenter to racemize. rsc.orghud.ac.uk

Other well-known auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, are widely used in asymmetric synthesis to control alkylation and aldol (B89426) reactions, establishing stereocenters with predictable configurations. wikipedia.orgresearchgate.net For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide. Deprotonation at the α-carbon followed by reaction with an electrophile, like an alkyl halide, results in a product where the configuration is directed by the auxiliary's methyl group. wikipedia.org While not explicitly reported for this compound, these established auxiliary-based methods represent a viable strategy for the enantioselective synthesis of its 3-substituted analogs. mdpi.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Substrate | Key Feature |

|---|---|---|---|

| Phenylglycinol | Nucleophilic Addition to N-acyliminium ion | Tricyclic γ-lactam | Forms a rigid tricyclic system to direct nucleophilic attack. rsc.orghud.ac.uk |

| Evans Oxazolidinone | Alkylation, Aldol Reactions | N-Acyl oxazolidinone | Forms a chelated enolate, with the substituent on the oxazolidinone blocking one face. researchgate.net |

Diastereoselective Control in Isoindolinone Synthesis

Diastereoselective synthesis is critical when a molecule contains multiple stereocenters. Several methods have been developed to control the relative stereochemistry in isoindolinone synthesis.

A highly diastereoselective approach has been developed using a tricyclic lactam as an N-acyliminium ion precursor. The ring-opening of this substrate with a hydride source like triethylsilane can achieve almost exclusive levels of diastereoselectivity. st-andrews.ac.uk Another strategy involves a rhodium(III)-catalyzed asymmetric [4+1] annulation of benzamides with acrylic esters. This reaction proceeds through an oxidative C-H olefination and a subsequent intramolecular aza-Michael addition, yielding chiral isoindolinones with diastereomeric ratios up to 5.5:1. rsc.org The resulting major diastereoisomer can be separated and the N-sulfinyl chiral auxiliary removed to afford the enantiomerically pure (S)-isoindolinone. rsc.org

Organocatalysis has also been employed to achieve excellent diastereoselectivity. For instance, an aldol-initiated organocascade reaction between nucleophilic isoindolinones and 2-formyl benzonitriles, catalyzed by bifunctional organocatalysts, produces heterocyclic hybrid isoindolinone-phthalides with high diastereoselectivity. rsc.org Furthermore, a one-pot reaction of 2-cyanobenzaldehyde (B126161) with primary nitroalkanes, proceeding through a nitroaldol (Henry) reaction followed by cyclization and rearrangement, can lead to direct diastereoselective crystallization of the 3-substituted isoindolinone product. acs.org

Table 2: Methods for Diastereoselective Isoindolinone Synthesis

| Method | Reactants | Catalyst/Reagent | Diastereomeric Ratio (dr) |

|---|---|---|---|

| N-Acyliminium Ion Chemistry | Tricyclic lactam, Triethylsilane | - | High to exclusive diastereoselectivity st-andrews.ac.uk |

| Rh(III)-Catalyzed Annulation | Benzamides, Acrylic esters | Rh(III) complex | Up to 5.5:1 rsc.org |

| Organocascade Reaction | Isoindolinones, 2-Formyl benzonitriles | Bifunctional organocatalyst | Excellent rsc.org |

Enantioselective Catalysis for Chiral Isoindolinone Derivatives

Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool for synthesizing chiral isoindolinones. Chiral bifunctional organocatalysts, such as those derived from trans-1,2-diaminocyclohexane (Takemoto's catalyst) or those featuring a urea (B33335) group, have been used effectively. mdpi.comscilit.com For example, an asymmetric cascade aza-Henry/lactamization reaction of α-amido sulfones with nitroalkanes, promoted by Takemoto's catalyst, yields 3-(nitromethyl)isoindolin-1-ones with excellent enantioselectivities (up to 98% ee). nih.gov Similarly, chiral tertiary-amine catalysts bearing a urea group can produce 3-substituted isoindolinones in high yields and enantioselectivities (up to 95% ee). scilit.com Chiral phosphoric acids have also been used as bifunctional catalysts in [4+1] annulation reactions to generate isoindolinones with both N-N axial and central chirality. researchgate.net

Metal-based catalysts are also prominent. A highly efficient method for synthesizing enantioenriched isoindolines involves a palladium-catalyzed asymmetric intramolecular allylic C-H amination, achieving up to 98% ee. chinesechemsoc.org This method provides a direct route to a variety of biologically important chiral isoindolines. chinesechemsoc.org

Table 3: Enantioselective Catalytic Methods for Isoindolinone Synthesis

| Catalytic System | Reaction Type | Enantiomeric Excess (ee) |

|---|---|---|

| Palladium / Chiral Ligand | Asymmetric Allylic C-H Amination | Up to 98% chinesechemsoc.org |

| Takemoto's Catalyst (Organocatalyst) | Asymmetric Aza-Henry/Lactamization | Up to 98% nih.gov |

| Chiral Tertiary-Amine/Urea (Organocatalyst) | Nucleophilic Addition | Up to 95% scilit.com |

| Chiral Brønsted Acid (Organocatalyst) | Formal [3+2] Cycloaddition | Up to 99% nih.gov |

Regioselectivity and Chemo-selectivity in the Synthesis of Substituted Isoindolinones (with relevance to 7-methoxy and 3,3-dimethyl substitution)

Regioselectivity and chemoselectivity are crucial considerations in the synthesis of complex molecules like this compound, which has multiple potentially reactive sites and functional groups. youtube.comyoutube.com Regioselectivity refers to the preference of a reaction to occur at one position over another, while chemoselectivity is the preferential reaction of one functional group over others. youtube.comkhanacademy.org

In the context of isoindolinone synthesis, electrophilic cyclization of o-(1-alkynyl)benzamides provides a good example of regiocontrol. nih.gov The reaction with reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS) leads selectively to isoindolin-1-ones under mild conditions. nih.gov Similarly, a BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides achieves exclusive N-cyclization of the amide, which is an ambident nucleophile, to afford the isoindolinone product. acs.org

The substitution pattern on the aromatic ring, such as a 7-methoxy group, can significantly influence regioselectivity. Electron-donating groups like methoxy can activate the aromatic ring towards electrophilic substitution and can direct C-H activation processes. For instance, in ruthenium(II)-catalyzed oxidative olefination of benzamides, substituents on the aromatic ring can impact reaction yields, with meta-substituents sometimes leading to diminished results. nih.gov

Chemoselectivity is often controlled by the choice of reagents and reaction conditions. youtube.com For example, in the synthesis of isoquinolinones (a related heterocyclic system), the solvent can control the reaction's outcome. Using the hypervalent iodine reagent PISA, o-alkenylbenzamides can be converted chemoselectively into either 3- or 4-substituted isoquinolinones simply by switching the solvent between hexafluoro-2-isopropanol and acetonitrile (B52724), respectively. beilstein-journals.orgresearchgate.netnih.gov This highlights the subtle control that can be exerted over reaction pathways. The presence of the gem-dimethyl group at the 3-position of the target molecule is typically installed by using a precursor that already contains this structural feature, thereby avoiding competing reactions at that site.

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| (S)-PD172938 |

| (S)-pazinaclone |

| (S)-pagoclone |

| cepharanone B |

| Evans Oxazolidinone |

| Pseudoephedrine |

| Phenylglycinol |

| Triethylsilane |

| Iodine monochloride |

| N-bromosuccinimide |

| Takemoto's catalyst |

Advanced Spectroscopic and Structural Elucidation of Isoindolin 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule.

One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial assignment of a chemical structure.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For 7-Methoxy-3,3-dimethylisoindolin-1-one, the spectrum is expected to show characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the gem-dimethyl groups. The aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring, with their coupling patterns revealing their relative positions. beilstein-journals.orgrsc.org The methoxy group would appear as a sharp singlet, typically downfield, while the two methyl groups at the C3 position would also appear as a singlet, being chemically equivalent. docbrown.info

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the lactam ring, carbons of the aromatic ring (with the carbon attached to the methoxy group being significantly shifted), the quaternary C3 carbon, the methyl carbons, and the methoxy carbon. beilstein-journals.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are predicted based on typical values for similar functional groups and structures.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | ~6.8-7.5 | m | Ar-H |

| Methoxy | ~3.9 | s | -OCH₃ |

| Methyl | ~1.4 | s | -C(CH₃)₂ |

| Amide | ~8.0-8.5 | br s | -NH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~170 | C=O |

| Aromatic | ~110-155 | Ar-C |

| Quaternary | ~45-55 | C3 |

| Methoxy | ~55-60 | -OCH₃ |

| Methyl | ~25-30 | -C(CH₃)₂ |

While 1D NMR suggests a primary structure, two-dimensional (2D) NMR experiments are crucial for unambiguously confirming atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its known proton signal. For example, it would connect the methoxy proton signal to the methoxy carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is exceptionally powerful for mapping out the molecular skeleton. For the target compound, key HMBC correlations would include:

Correlations from the gem-dimethyl protons to the quaternary C3 carbon and the C1 carbonyl carbon.

Correlations from the methoxy protons to the aromatic C7 carbon.

Correlations from the aromatic protons to neighboring aromatic carbons, helping to secure their assignments.

Together, these 2D techniques provide a robust and detailed map of the molecular structure, leaving little room for ambiguity.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of corresponding nuclei. By adding a known amount of a stable, non-reactive internal standard with a simple spectrum (e.g., maleic anhydride (B1165640) or dimethyl sulfone) to a precisely weighed sample, the absolute purity of the analyte can be calculated by comparing the integrals of analyte signals to those of the standard.

For this compound, a qNMR experiment could be used to determine its purity with high precision, selecting isolated signals such as the methoxy or gem-dimethyl singlet for integration against the standard. As this molecule is achiral, it does not have diastereomers, so the determination of diastereomeric excess is not applicable. However, for chiral isoindolinone derivatives, qNMR is a valuable tool for measuring the ratio of diastereomers in a mixture. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's exact mass, which can be used to deduce its elemental composition. For this compound, the molecular formula is C₁₁H₁₃NO₂. evitachem.com HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. nih.govrsc.org

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass | Observed Mass |

| C₁₁H₁₃NO₂ | [M+H]⁺ | 192.1019 | Typically within 5 ppm |

The confirmation of the exact mass provides strong evidence for the proposed molecular formula. beilstein-journals.org

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the [M+H]⁺ ion of the target compound), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide information about the molecule's structure. researchgate.net The fragmentation pattern is a unique fingerprint that can confirm the identity of the compound and the connectivity of its substructures.

For this compound ([M+H]⁺, m/z 192.1), a plausible fragmentation pathway would involve the initial loss of small, stable neutral molecules or radicals. nih.govresearchgate.net

Table 3: Predicted MS/MS Fragmentation for this compound

| Parent Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 192.1 | CH₃• (methyl radical) | 177.1 | [M+H - CH₃]⁺ |

| 192.1 | CO (carbon monoxide) | 164.1 | [M+H - CO]⁺ |

| 177.1 | CO (carbon monoxide) | 149.1 | [M+H - CH₃ - CO]⁺ |

| 164.1 | CH₃• (methyl radical) | 149.1 | [M+H - CO - CH₃]⁺ |

The analysis of these fragmentation pathways, particularly the characteristic loss of a methyl radical from the gem-dimethyl group and the loss of carbon monoxide from the lactam ring, would provide definitive structural confirmation. researchgate.netekb.eg

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. For this compound, key expected vibrational frequencies would include:

C=O (carbonyl) stretch: The lactam carbonyl group is expected to show a strong absorption band, typically in the range of 1680-1630 cm⁻¹. The exact position can be influenced by ring strain and electronic effects.

C-N (amine) stretch: The stretching vibration of the carbon-nitrogen bond within the lactam ring would also be observable.

C-O (ether) stretch: The methoxy group (-OCH₃) would exhibit a characteristic C-O stretching band, usually found in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

Aromatic C-H and C=C stretches: The benzene ring will show characteristic absorptions for C-H stretching above 3000 cm⁻¹ and for C=C ring stretching in the 1600-1450 cm⁻¹ region.

Aliphatic C-H stretches: The gem-dimethyl groups will display C-H stretching vibrations typically just below 3000 cm⁻¹.

Analysis of the infrared spectra of related indole (B1671886) and isoindolinone structures confirms the utility of this technique in identifying key functional groups and can reveal differences between polymorphs. nih.gov

Raman Spectroscopy , a complementary technique to IR, detects vibrations that result in a change in the polarizability of the molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide further structural confirmation, especially for the aromatic ring and the C-C backbone.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Lactam C=O | 1680-1630 | Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

| C-O (Aryl Ether) | 1275-1200 | Asymmetric Stretch |

| C-O (Aryl Ether) | 1075-1020 | Symmetric Stretch |

| Aliphatic C-H | ~2960 (asym), ~2870 (sym) | Stretch |

| Aromatic C-H | >3000 | Stretch |

Note: The data in this table is based on general spectroscopic principles and data for related compounds, as specific experimental data for this compound is not available.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute and relative stereochemistry of chiral centers and provide precise bond lengths, bond angles, and torsion angles.

For a molecule like this compound, which is achiral, X-ray crystallography would still be immensely valuable for:

Analyzing intermolecular interactions: The crystal packing reveals information about hydrogen bonding, van der Waals forces, and π-π stacking interactions, which influence the physical properties of the solid.

Studying polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties. X-ray crystallography is essential for identifying and characterizing these different forms. For instance, studies on related molecules like 5-methoxy-1H-indole-2-carboxylic acid have utilized single-crystal X-ray diffraction to identify new polymorphs and understand their crystalline structures. nih.gov

In the context of related chiral isoindolinones, X-ray crystallography is indispensable for determining the absolute configuration of stereocenters, which is crucial for their biological activity. nih.gov

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Z | 4 |

Note: This table illustrates the type of data obtained from an X-ray crystallography study. The values are placeholders as no experimental crystal structure has been published for this specific compound.

Advanced Chromatographic Techniques for Separation and Characterization of Isomers

Advanced chromatographic techniques are essential for the purification and analysis of isoindolin-1-one (B1195906) derivatives, particularly for the separation of isomers. High-Performance Liquid Chromatography (HPLC) is a primary tool in this regard.

For the analysis of this compound, reversed-phase HPLC would be a standard method to assess its purity. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid, would likely provide good separation from impurities.

In the broader context of isoindolinone chemistry, the separation of enantiomers (chiral isomers) is of paramount importance, as different enantiomers can have vastly different pharmacological activities. chemistryviews.org Chiral HPLC is the most common technique for this purpose. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

While this compound itself is achiral, the development of synthetic methods for chiral isoindolinones heavily relies on chiral HPLC to determine the enantiomeric excess (ee) of the products. nih.govgoogle.com The choice of the chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and the mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol) is critical for achieving successful separation. google.com

Interactive Data Table: General Conditions for HPLC Analysis of Isoindolinone Derivatives

| Parameter | Condition |

| Purity Analysis (Reversed-Phase HPLC) | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at 254 nm |

| Chiral Separation (for related chiral analogs) | |

| Column | Chiralpak® IA/IB/IC, etc. |

| Mobile Phase | Hexane/Isopropanol isocratic mixture |

| Detector | UV at 254 nm |

Note: This table provides typical starting conditions for the HPLC analysis of isoindolinone derivatives. Method optimization would be required for the specific compound.

Computational and Theoretical Investigations of 7 Methoxy 3,3 Dimethylisoindolin 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, providing insights that are often difficult to obtain through experimental means alone. For 7-Methoxy-3,3-dimethylisoindolin-1-one, DFT calculations would serve as the foundation for understanding its geometry, reactivity, and spectroscopic characteristics.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. For a molecule like this compound, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis is also crucial, especially concerning the orientation of the methoxy (B1213986) group (-OCH₃) relative to the isoindolinone ring system. Different rotational positions (conformers) can have different energy levels, and identifying the global minimum energy conformer is essential for accurate predictions of other properties. acs.org Studies on related isoindolinone derivatives often perform these calculations to establish the foundational structure for further analysis. acs.org Frequency calculations are typically performed after optimization to confirm that the resulting structure is a true energy minimum, characterized by the absence of imaginary frequencies. ingentaconnect.com

Below is a representative table of the kind of data that would be generated from a DFT geometry optimization, using hypothetical but realistic values for the core isoindolinone structure based on similar compounds.

| Hypothetical Optimized Geometrical Parameters | |

|---|---|

| Parameter | Predicted Value (e.g., B3LYP/6-311G level) |

| Bond Lengths (Å) | |

| C=O (carbonyl) | ~1.23 Å |

| C-N (lactam) | ~1.38 Å |

| C-O (methoxy) | ~1.36 Å |

| Bond Angles (°) | |

| O=C-N | ~125° |

| C-N-C | ~112° |

| Dihedral Angles (°) | |

| Aromatic Ring - Methoxy C-O-C plane | ~0° or ~180° (planar or anti-planar) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netacs.org A small gap suggests higher reactivity, while a large gap indicates greater stability. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. Computational studies on various isoindolinone and related heterocyclic systems routinely calculate these values to predict their interaction potential. researchgate.netresearchgate.net

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

The following table presents plausible FMO energies and reactivity descriptors for this compound, based on values reported for similar aromatic and heterocyclic compounds. nih.gov

| Predicted Electronic Properties and Reactivity Descriptors | |

|---|---|

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

| Ionization Potential (I) | ~ 6.5 eV |

| Electron Affinity (A) | ~ 1.2 eV |

| Chemical Hardness (η) | ~ 2.65 eV |

| Electrophilicity Index (ω) | ~ 2.78 eV |

The distribution of electron density within a molecule is not uniform. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The aromatic ring would exhibit regions of moderate negative potential (π-electron cloud), while the hydrogen atoms of the methyl groups and the aromatic ring would show positive potential. Such analyses are standard in the computational characterization of isoindolinone derivatives to understand their intermolecular interactions. ingentaconnect.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By comparing the computed spectrum with the experimental one, researchers can validate the accuracy of the computational model and make confident assignments of the vibrational modes. researchgate.net

For this compound, key predicted vibrational modes would include:

A strong C=O stretching vibration for the lactam carbonyl group.

C-N stretching vibrations within the five-membered ring.

Aromatic C-H and C=C stretching modes.

Asymmetric and symmetric stretching of the C-O-C bond of the methoxy group.

Stretching and bending modes of the two methyl groups at the C3 position.

Discrepancies between calculated (harmonic) and experimental (anharmonic) frequencies are common, so scaling factors are often applied to the computed values to improve agreement. This comparative analysis is a cornerstone of structural elucidation for newly synthesized compounds. researchgate.net

A Potential Energy Surface (PES) scan is a computational experiment where the energy of a molecule is calculated as a specific geometric parameter, such as a bond length or dihedral angle, is systematically varied. This technique is used to map out reaction pathways, identify transition states, and determine energy barriers for conformational changes or chemical reactions. researchgate.net

For this compound, a PES scan could be used to explore the rotational barrier of the methoxy group or to simulate the approach of a reactant to understand the energy profile of a potential reaction. While complex, such studies provide deep mechanistic insight that is not directly observable experimentally. bohrium.com

Molecular Dynamics (MD) Simulations (Focus on Intermolecular Interactions and System Stability in Chemical Environments)

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. bohrium.com In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules), and the motions of all atoms are calculated over a period of time by solving Newton's equations of motion.

For this compound, MD simulations would be crucial for understanding:

Intermolecular Interactions: How the molecule interacts with solvent molecules (e.g., water, DMSO) or other solutes. This includes analyzing the formation, lifetime, and geometry of hydrogen bonds, particularly involving the carbonyl oxygen.

System Stability: Assessing the conformational stability of the molecule in a condensed phase. MD can reveal whether the molecule maintains its minimum-energy conformation or if it explores other conformational states in solution.

Solvation Effects: Understanding how the solvent shell organizes around the molecule and how this affects its properties and reactivity.

MD simulations are computationally intensive but provide invaluable information for bridging the gap between a single molecule's properties and its behavior in a realistic chemical or biological system. researchgate.net

Theoretical Studies on Reaction Mechanisms and Selectivity (e.g., Regio- and Chemo-selectivity)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of reactions that form the isoindolinone core. These theoretical studies are crucial for understanding and predicting the selectivity observed in experimental settings.

Transition Metal-Catalyzed Syntheses: A significant portion of isoindolinone synthesis relies on transition-metal catalysis, especially with palladium (Pd). nih.govresearchgate.net Computational studies have been instrumental in mapping the reaction pathways of these processes. For instance, in palladium-catalyzed C-H activation and annulation reactions, DFT calculations can model the key steps: C-H bond cleavage, insertion of an alkene or alkyne, and reductive elimination to form the final cyclized product. mdpi.com These models help to explain how the choice of ligand, oxidant, and reaction conditions can control the outcome. nih.govresearchgate.net

A plausible palladium-catalyzed cycle involves the formation of a palladacycle intermediate after C-H activation, followed by coordination and insertion of a coupling partner. The regioselectivity of this insertion, which dictates the substitution pattern on the final product, is often governed by a combination of steric and electronic factors of both the substrate and the intermediate complex. mdpi.com Computational models can calculate the energy barriers for different insertion pathways, thereby predicting the favored regioisomer. mdpi.comnih.gov

Chemoselectivity: Chemoselectivity, the preference for reaction at one functional group over another, is a critical aspect of complex molecule synthesis. Theoretical studies have shed light on how different catalytic systems can steer a reaction towards one product over another from the same starting material. For example, in reactions involving substrates with multiple potential reaction sites, DFT calculations can reveal that the generation of distinct active catalyst species under slightly varied conditions can lead to completely different products. researchgate.net This has been observed in palladium-catalyzed carbonylative syntheses where subtle changes in ligands and additives switch the reaction pathway from producing isoquinoline-1,3(2H,4H)-diones to indanones. researchgate.net

Regio- and Stereoselectivity: The formation of 3-substituted and 3,3-disubstituted isoindolinones often raises questions of regio- and stereoselectivity. Computational investigations have been employed to understand these selectivities. For instance, in the iodoaminocyclization of 2-(1-alkynyl)benzamides, theoretical modeling helps to propose a mechanism that explains the exclusive N-cyclization (over O-cyclization) and the observed Z-stereochemistry of the exocyclic double bond. acs.org Similarly, in nickel-catalyzed C-H alkynylation/annulation cascades, the observed Z/E selectivity is attributed to the steric hindrance between substituents on the substrates, a hypothesis supported by mechanistic proposals. nih.govresearchgate.net DFT studies can rationalize these outcomes by comparing the transition state energies for the formation of different isomers. nih.gov

Cascade reactions, where multiple bonds are formed in a single operation, are efficient methods for isoindolinone synthesis. researchgate.net The regioselectivity of these complex transformations, such as the iridium-catalyzed oxidative annulation of benzamides with cyclopropanols, can be rationalized through computational analysis of the sequential C-H/C-C cleavage and C-C/C-N bond formation steps. organic-chemistry.org

Structure-Property Relationship (SPR) Modeling for Intrinsic Chemical Properties

Structure-Property Relationship (SPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to correlate the chemical structure of a compound with its physicochemical properties or biological activity. neovarsity.orgwikipedia.org These models are pivotal in drug discovery and materials science for predicting the properties of new molecules, thereby prioritizing synthetic efforts. researchgate.netsapiosciences.com For the isoindolinone class of compounds, QSAR studies have been primarily focused on predicting biological activities. nih.govnih.govacs.org

QSAR Model Development: A QSAR model is a mathematical equation that relates numerical representations of molecular structure (descriptors) to a specific property. wikipedia.orgprotoqsar.com The general form is: Property = f (Molecular Descriptors) + error

The process involves several key steps:

Data Set Collection: A series of structurally related isoindolinone analogs with experimentally measured values for a specific property (e.g., binding affinity, solubility) is compiled. nih.govacs.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can range from simple (e.g., molecular weight, logP) to complex 3D descriptors. neovarsity.orgprotoqsar.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that best correlates the descriptors with the observed property. nih.gov

Validation: The model's statistical significance and predictive power are rigorously assessed using internal (e.g., cross-validation) and external (using a test set of molecules not included in model training) validation techniques. nih.govresearchgate.net

3D-QSAR: CoMFA and CoMSIA: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govmdpi.com These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to explain their activities. nih.govuoa.gr

CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields at various points on a 3D grid surrounding the molecules. nih.govmdpi.com

CoMSIA calculates similarity indices based on additional physicochemical properties, including hydrophobicity, and hydrogen bond donor/acceptor fields, often resulting in more interpretable models. researchgate.netnih.gov

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease the desired property. nih.govuoa.gr For example, a CoMFA map might show a green contour in a specific region, indicating that bulkier substituents are favored for higher activity, while a red contour would suggest that electronegative groups are beneficial. nih.gov While no specific CoMFA or CoMSIA studies for this compound were found, such studies on other isoindolinone derivatives have successfully guided the design of potent bioactive compounds. nih.govacs.org

Conceptual Data for SPR/QSAR Modeling: To illustrate the data involved in an SPR model for an intrinsic property like aqueous solubility (LogS), one might construct a table like the one below. This table is purely conceptual and does not represent real experimental data for the listed compounds.

| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Predicted LogS |

|---|---|---|---|---|

| Isoindolin-1-one (B1195906) | 133.15 | 1.10 | 46.2 | -1.5 |

| 3,3-dimethylisoindolin-1-one | 161.20 | 1.95 | 46.2 | -2.4 |

| 7-Methoxyisoindolin-1-one | 163.17 | 1.25 | 55.4 | -1.8 |

| This compound | 191.23 | 2.10 | 55.4 | -2.8 |

In a real study, a model would be built using a larger dataset to derive a quantitative equation linking these descriptors to the measured LogS values, enabling the prediction of solubility for other, untested isoindolinone derivatives.

Chemical Reactivity and Derivatization of the Isoindolin 1 One Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Isoindolinone Core

The reactivity of the isoindolinone core is characterized by its susceptibility to both electrophilic and nucleophilic attack, allowing for a wide range of structural modifications.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoindolinone scaffold is activated towards electrophilic substitution by the electron-donating 7-methoxy group. This directing group, along with the fused lactam ring, influences the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. Generally, electrophilic attack is directed to the positions ortho and para to the methoxy (B1213986) group. However, the steric hindrance imposed by the adjacent 3,3-dimethyl groups and the lactam ring can influence the final substitution pattern.

Nucleophilic Substitution: Nucleophilic substitution reactions are also a key feature of isoindolinone chemistry. Strategies often involve the substitution of a leaving group at the C3 position. For instance, 3-hydroxyisoindolinones can undergo nucleophilic substitution. researchgate.net The formation of a highly reactive N-acyl ketimine intermediate is a prerequisite for the attack of various nucleophiles. researchgate.net Furthermore, the aromatic ring can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or through the formation of aryne intermediates. The synthesis of phosmet, an organophosphate insecticide, involves the nucleophilic substitution of a chloride on an N-chloromethylphthalimide with sodium dimethyldithiophosphorodithioate. mdpi.com

Recent research has highlighted the importance of substitution patterns on the isoindolinone ring for biological activity. For example, in a series of 2,7-disubstituted isoindolin-1-one (B1195906) derivatives developed as GABA-A receptor positive allosteric modulators, a 7-bromo-substituted compound showed enhanced efficacy, underscoring the critical role of substituents at this position. acs.org This 7-bromo intermediate was subsequently used in Suzuki coupling reactions to introduce a variety of aryl and heteroaryl groups. acs.org

Functional Group Interconversions and Transformations

The functional groups of 7-Methoxy-3,3-dimethylisoindolin-1-one, namely the lactam carbonyl, the 7-methoxy group, and the 3,3-dimethyl groups, provide multiple sites for chemical modification.

The lactam carbonyl group is a central feature of the isoindolinone scaffold and a key site for chemical transformations. Its reactivity is influenced by the degree of ring strain and the geometry of the nitrogen atom. nih.gov In bicyclic systems like isoindolinones, the amide bond stabilization is attenuated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to acyclic amides. nih.govkhanacademy.orgyoutube.com

Key reactions involving the lactam carbonyl include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, yielding the corresponding isoindoline.

Addition of Nucleophiles: Organometallic reagents such as Grignard reagents and organolithium compounds can add to the carbonyl group, leading to the formation of 3-hydroxy-3-substituted isoindolinones after workup.

Thionation: Reaction with Lawesson's reagent can convert the carbonyl group into a thiocarbonyl group, affording the corresponding thiolactam.

The reactivity of the lactam carbonyl is fundamental to the biological action of β-lactam antibiotics like penicillin. The serine nucleophile of penicillin-binding proteins (PBPs) attacks the lactam carbonyl, leading to the formation of a stable acyl-enzyme complex and inhibition of bacterial cell wall synthesis. nih.govyoutube.com

The aromatic ring and its substituents offer diverse opportunities for derivatization.

7-Methoxy Group: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the corresponding 7-hydroxyisoindolinone. This phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a variety of new moieties. In the synthesis of novel isoindolin-1-one derivatives, a demethylation reaction was carried out on a methoxy-substituted compound using trimethylsilyl (B98337) chloride (TMSCl) and potassium iodide (KI). acs.org

Aromatic Ring: As mentioned in section 5.1, the aromatic ring can undergo electrophilic substitution reactions. The directing effect of the 7-methoxy group and the existing substitution pattern will govern the regiochemical outcome of these reactions. For instance, nitration would be expected to occur at the positions ortho and para to the methoxy group, although steric hindrance from the gem-dimethyl groups might favor substitution at the less hindered position.

3,3-Dimethyl Groups: The methyl groups at the C3 position are generally unreactive. However, under radical conditions or with very strong bases, C-H activation could potentially occur, although this is less common compared to reactions at other sites.

The C3 position of the isoindolinone scaffold is a key site for introducing molecular diversity. The presence of the gem-dimethyl groups in this compound makes this a tetrasubstituted carbon center, which is an important structural motif in many biologically active compounds. researchgate.net

The synthesis of 3,3-disubstituted isoindolinones can be challenging. nih.gov Strategies to achieve this include:

Reactions of ortho-carbonyl-substituted benzonitriles: Cascade reactions of these starting materials with pronucleophiles can lead to the formation of isoindolin-1-ones with a tetrasubstituted C3 position. nih.gov

In situ formation of 3-methyleneisoindolinones: These reactive intermediates can be generated from isoindolinone-based propargylic alcohols via an acid-catalyzed Meyer-Schuster rearrangement, followed by an intermolecular Friedel-Crafts alkylation to assemble 3,3-disubstituted isoindolinones. researchgate.net

Selective C-C coupling: A method for the synthesis of dimethylisoindolinones from 2-halo-N-isopropyl-N-alkylbenzamide substrates using potassium tert-butoxide involves the selective C-C coupling of an unreactive tertiary sp3 C-H bond. nih.gov This reaction is believed to proceed through a radical pathway involving a 1,5-hydrogen atom transfer. nih.gov

Ring-Expansion and Annulation Reactions to Form Fused Polyheterocycles

The isoindolin-1-one scaffold can serve as a building block for the synthesis of more complex, fused polyheterocyclic systems through ring-expansion and annulation reactions. These reactions often involve the formation of a carbocation intermediate, which can then undergo rearrangement. youtube.comyoutube.com